5-methyl-7-phenyl-2-(pyridin-4-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
The compound 5-methyl-7-phenyl-2-(pyridin-4-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class of heterocyclic molecules, which are renowned for their diverse pharmacological activities, including anticancer, antimicrobial, and antiparasitic properties . Its structure features a pyridin-4-yl group at position 2, a phenyl group at position 7, and a carboxamide moiety at position 4. These substituents likely influence its pharmacokinetic and pharmacodynamic profiles, such as solubility, target affinity, and metabolic stability.
Properties
IUPAC Name |
5-methyl-7-phenyl-2-pyridin-4-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O/c1-11-14(16(19)25)15(12-5-3-2-4-6-12)24-18(21-11)22-17(23-24)13-7-9-20-10-8-13/h2-10,15H,1H3,(H2,19,25)(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDJISJXHPCBMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=NC=C3)N1)C4=CC=CC=C4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-7-phenyl-2-(pyridin-4-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-1,2,4-triazole with pyridine-4-carboxylic acid derivatives in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, followed by neutralization and purification to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-methyl-7-phenyl-2-(pyridin-4-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of a radical initiator.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-methyl-7-phenyl-2-(pyridin-4-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 5-methyl-7-phenyl-2-(pyridin-4-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), thereby affecting cell cycle progression and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison of Selected Analogs
Key Observations
Substituent Position 2: Amino groups (e.g., compound 5t) enhance cytotoxicity, likely due to hydrogen bonding with biological targets . Sulfanyl groups (e.g., ZINC000004176684, G922-0366) may improve metabolic stability or modulate target specificity. For instance, ZINC000004176684 inhibits cancer cell migration via DNAJA1 and mutant p53 pathways .
Substituent Position 7 :
- Phenyl groups (target compound) and 3,4,5-trimethoxyphenyl groups (ZINC000004176684) contribute to lipophilicity and membrane permeability. The trimethoxy substitution in ZINC000004176684 may enhance binding to tubulin or kinases .
- Pyridin-3-yl groups (G922-0366) alter electronic properties compared to pyridin-4-yl, possibly affecting target selectivity .
Carboxamide Modifications :
Structure-Activity Relationship (SAR) Trends
- Anticancer Activity: Amino or sulfanyl groups at position 2 and methoxy/chloro substituents at position 7 correlate with enhanced cytotoxicity or anti-migratory effects .
- Target Specificity : Pyridinyl substituents (positions 2 or 7) may confer selectivity toward kinases or DNA-interacting proteins, depending on their orientation .
Biological Activity
5-Methyl-7-phenyl-2-(pyridin-4-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other relevant bioactivities supported by recent research findings.
Chemical Structure and Properties
The compound belongs to the class of triazolo[1,5-a]pyrimidines, characterized by a fused triazole and pyrimidine ring system. Its structural complexity allows for diverse interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. Notably:
- Cell Lines Tested : The compound was evaluated against several human cancer cell lines including MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer).
| Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|
| MGC-803 | 9.47 | Inhibition of ERK signaling pathway |
| HCT-116 | 9.58 | Induction of apoptosis |
| MCF-7 | 13.1 | Cell cycle arrest at G2/M phase |
These results indicate that the compound exhibits significant antiproliferative activity, outperforming some established chemotherapeutic agents such as 5-fluorouracil (5-Fu) .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Signaling Pathways : The compound significantly inhibits the ERK signaling pathway, leading to decreased phosphorylation levels of key proteins such as ERK1/2 and AKT. This inhibition is crucial for cell proliferation and survival.
- Induction of Apoptosis : It has been shown to induce apoptosis in cancer cells through the regulation of apoptosis-related proteins .
- Cell Cycle Arrest : The compound causes cell cycle arrest in the G2/M phase, which is essential for preventing cancer cell division and growth .
Other Biological Activities
In addition to its anticancer properties, triazolo[1,5-a]pyrimidine derivatives have demonstrated a range of other biological activities:
- Antibacterial Activity : Some derivatives exhibit significant antibacterial effects against various strains.
- Antiviral Activity : There are indications that similar compounds may inhibit viral replication .
Case Studies and Research Findings
Several research studies have explored the biological activities of triazolo[1,5-a]pyrimidine derivatives:
- Study on Antiproliferative Effects : A comprehensive study demonstrated that various derivatives showed potent antiproliferative effects against multiple cancer cell lines with IC50 values ranging from low nanomolar to micromolar levels .
- Mechanistic Studies : Research has focused on elucidating the mechanisms by which these compounds exert their effects on cancer cells. For example, a study indicated that specific derivatives could inhibit tubulin polymerization and induce apoptosis in breast cancer cells .
Q & A
Q. What are the standard synthetic protocols for preparing triazolopyrimidine derivatives like this compound?
Q. How is the structural integrity of this compound confirmed post-synthesis?
Characterization relies on H/C NMR (400 MHz), IR spectroscopy, and elemental microanalysis. For example, H NMR peaks for aromatic protons (δ 7.2–8.5 ppm) and carboxamide NH groups (δ ~10 ppm) confirm substitution patterns. TLC (silica gel/UV 254) ensures purity .
Q. What solvents and catalysts are optimal for scalability?
Ethanol/water mixtures (1:1 v/v) are preferred for eco-friendliness and ease of product isolation. TMDP improves reaction efficiency but requires substitution with less toxic catalysts (e.g., piperidine derivatives) in institutions with regulatory constraints .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
Quantum chemical calculations (e.g., reaction path searches) and machine learning models predict optimal conditions (solvent, catalyst, temperature). For example, ICReDD’s integrated computational-experimental approach reduces trial-and-error by simulating reaction mechanisms and validating results experimentally .
Q. How to resolve contradictions in spectral data during structural elucidation?
Discrepancies (e.g., unexpected C shifts) may arise from tautomerism or impurities. Use high-resolution mass spectrometry (HRMS) for molecular formula confirmation and 2D NMR (e.g., HSQC, HMBC) to resolve ambiguous signals . Cross-validate with X-ray crystallography if crystals are obtainable .
Q. What strategies mitigate low yields in large-scale syntheses?
Optimize stoichiometry via Design of Experiments (DoE). For example, varying molar ratios of aldehyde and triazole precursors can identify yield-limiting steps. Continuous flow reactors improve heat/mass transfer for exothermic steps, reducing side products .
Q. How to design bioactivity assays for this compound?
Prioritize targets based on structural analogs (e.g., antimicrobial triazolopyrimidines). Use in vitro enzymatic assays (e.g., kinase inhibition) or cell-based models (e.g., anticancer activity via MTT assays). Molecular docking studies predict binding affinities to receptors like DHFR or EGFR .
Table 2: Potential Bioactivity Assays
| Assay Type | Target/Model | Reference |
|---|---|---|
| Enzymatic Inhibition | Dihydrofolate reductase (DHFR) | |
| Anticancer Screening | MTT assay (HeLa, MCF-7 cells) | |
| Molecular Docking | EGFR kinase domain |
Q. How does substituent variation impact physicochemical properties?
Introduce electron-withdrawing groups (e.g., -Cl, -CF) to enhance metabolic stability. LogP calculations (via HPLC) and solubility tests (e.g., shake-flask method) guide lead optimization. Pyridinyl and phenyl groups influence π-π stacking in receptor binding .
Methodological Notes
- Contradiction Handling : Conflicting spectral data may arise from polymorphic forms; use differential scanning calorimetry (DSC) to detect polymorphs .
- Safety : TMDP alternatives (e.g., morpholine) reduce toxicity risks while maintaining catalytic efficiency .
- Data Reproducibility : Document solvent purity, humidity, and heating rates, as these critically affect triazolopyrimidine cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
